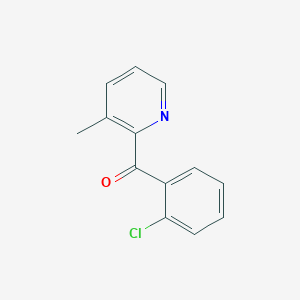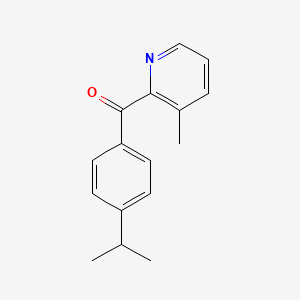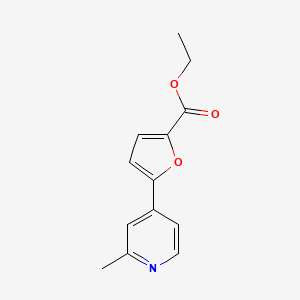
2-(2,4-Dimethylbenzoyl)-3-methylpyridine
説明
The compound “2-(2,4-Dimethylbenzoyl)benzoic Acid” is a related compound with the CAS Number: 2346-63-6 and a Linear Formula: C16H14O3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
A reaction of 2-(2,4-dimethylbenzoyl)cyclohexanone with o-phenylenediamine has been reported in the Russian Journal of Organic Chemistry .Molecular Structure Analysis
The molecular structure of “2-(2,4-Dimethylbenzoyl)benzoic Acid” is represented by the Linear Formula: C16H14O3 .Chemical Reactions Analysis
A reaction of 2-(2,4-dimethylbenzoyl)cyclohexanone with o-phenylenediamine has been reported .Physical And Chemical Properties Analysis
The molecular weight of “2-(2,4-Dimethylbenzoyl)benzoic Acid” is 254.288 . For “2,4-Dimethylbenzoyl Chloride”, another related compound, the molecular weight is 168.62 .科学的研究の応用
Photochemical Dimerization Studies
2-(2,4-Dimethylbenzoyl)-3-methylpyridine has been involved in studies related to photochemical dimerization. For example, Taylor and Kan (1963) explored the ultraviolet irradiation of 2-aminopyridine and its derivatives, including similar methylpyridines, leading to the formation of dimers. They discussed the unusual chemical and physical properties of these dimers, highlighting the importance of such compounds in photochemistry (Taylor & Kan, 1963).
Intramolecular C-C Coupling
In another study, Arevalo, Riera, and Pérez (2017) focused on intramolecular C-C coupling in complexes involving 2-methylpyridine, a close relative of 2-(2,4-Dimethylbenzoyl)-3-methylpyridine. Their work provides insights into the reactivity of α-methyl groups in the coordination sphere of metal complexes, which is crucial for understanding the behavior of similar methylpyridines in complex chemical environments (Arevalo, Riera, & Pérez, 2017).
Crystal and Molecular Structure Analysis
The structural properties of related compounds, such as dimethylisothiazolopyridines, were detailed by Karczmarzyk and Malinka (2004). They described the crystal and molecular structures of such compounds, which is essential for understanding the properties of 2-(2,4-Dimethylbenzoyl)-3-methylpyridine and its derivatives (Karczmarzyk & Malinka, 2004).
DNA-Binding and Photocleavage Studies
In the field of biochemistry, studies like those by Tan and Chao (2007) on mixed polypyridyl ruthenium(II) complexes, which bind to DNA and promote cleavage upon irradiation, are relevant. Such research provides a foundation for understanding how similar compounds like 2-(2,4-Dimethylbenzoyl)-3-methylpyridine could interact with biological molecules (Tan & Chao, 2007).
Luminescent Materials and Data Security
Complexes containing methylpyridines, as investigated by Song et al. (2016), demonstrated fluorescence and phosphorescence dual-emission properties. Their work suggests potential applications of similar compounds in smart luminescent materials for data security protection (Song et al., 2016).
Safety And Hazards
特性
IUPAC Name |
(2,4-dimethylphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-7-13(12(3)9-10)15(17)14-11(2)5-4-8-16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAWERBIWSRDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C=CC=N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylbenzoyl)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



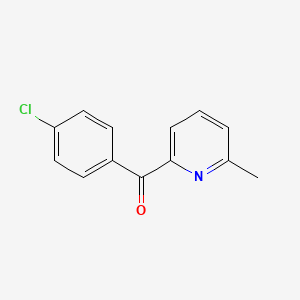





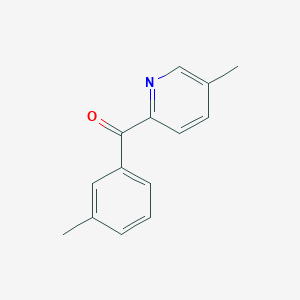
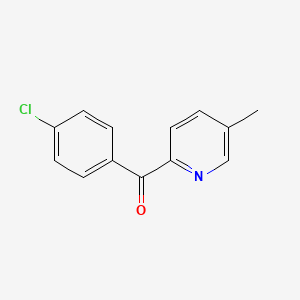

![5,2'-Dimethyl-[2,4']bipyridinyl](/img/structure/B1392012.png)
